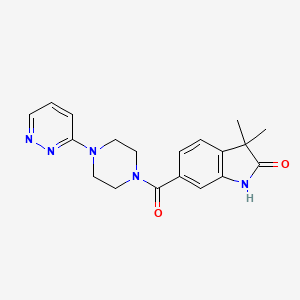
3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a pyridazinylpiperazine moiety attached to an indole core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis or a similar method.
Introduction of the Pyridazinylpiperazine Moiety: The pyridazinylpiperazine group can be introduced through nucleophilic substitution reactions, where a pyridazine derivative reacts with piperazine under appropriate conditions.
Final Coupling Reaction: The final step involves coupling the pyridazinylpiperazine moiety with the indole core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with appropriate catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
DNA Intercalation: Interacting with DNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indole: A similar compound with slight structural variations.
6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one: Lacks the 3,3-dimethyl substitution.
3,3-dimethyl-1H-indol-2-one: Lacks the pyridazinylpiperazine moiety.
Uniqueness
3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one is unique due to the presence of both the 3,3-dimethyl substitution and the pyridazinylpiperazine moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3,3-dimethyl-6-(4-pyridazin-3-ylpiperazine-1-carbonyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-19(2)14-6-5-13(12-15(14)21-18(19)26)17(25)24-10-8-23(9-11-24)16-4-3-7-20-22-16/h3-7,12H,8-11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJUWNBRUZIEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=NN=CC=C4)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide](/img/structure/B7052553.png)
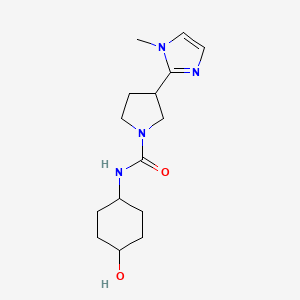
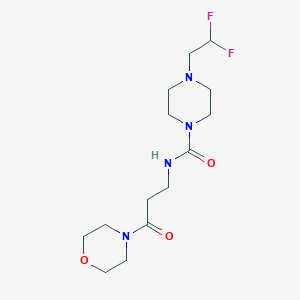
![Ethyl 1-[(2-pyrrolidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7052564.png)
![Ethyl 1-[(2-piperidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7052566.png)
![3-[2-(7-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B7052571.png)
![N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]propanamide](/img/structure/B7052579.png)
![N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7052587.png)
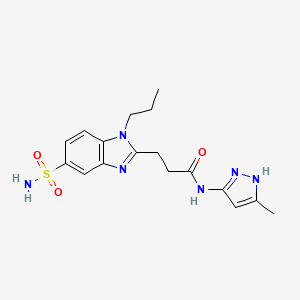
![N-[1-(3,4-difluorophenyl)ethyl]-2-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-methylacetamide](/img/structure/B7052599.png)
![2-[1-(1-Benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B7052611.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B7052627.png)
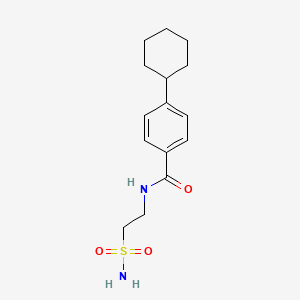
![5-methyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B7052631.png)
